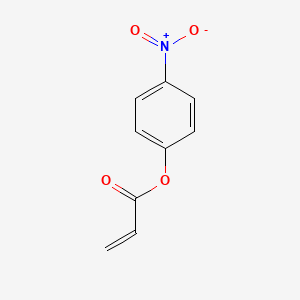

4-NITROPHENYL ACRYLATE

Description

The exact mass of the compound 2-Propenoic acid, 4-nitrophenyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRGGEQXKSZPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67391-52-0 | |

| Record name | Poly(4-nitrophenyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67391-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70175476 | |

| Record name | 2-Propenoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2123-85-5 | |

| Record name | 2-Propenoic acid, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002123855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC144290 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-nitrophenyl acrylate chemical properties and structure

An In-Depth Technical Guide to 4-Nitrophenyl Acrylate: Properties, Reactivity, and Applications

Introduction: The Versatility of an Activated Monomer

This compound (NPA) is a bifunctional monomer of significant interest in polymer chemistry and bioconjugation. Its structure uniquely combines a polymerizable acrylate group with a 4-nitrophenoxy ester, a well-established activated leaving group. This dual-functionality allows NPA to first be incorporated into a polymer backbone and then serve as a reactive site for the covalent attachment of other molecules, particularly those containing primary amine functionalities. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound for researchers in materials science and drug development.

The core utility of NPA lies in its capacity to form "active ester" polymers. These polymers act as stable, yet reactive, platforms that can be modified post-polymerization. This two-step approach is highly advantageous, as it allows for the synthesis of complex functional polymers under conditions that might not be compatible with the desired functional molecules (e.g., sensitive biomolecules). The 4-nitrophenol released upon reaction is also a chromophore, which can be used to monitor the progress of the conjugation reaction spectrophotometrically.

PART 1: Core Chemical and Physical Properties

The chemical identity and physical characteristics of this compound are fundamental to its handling and application in synthesis.

Molecular Structure and Identifiers

The structure of this compound consists of an acrylate moiety ester-linked to a 4-nitrophenol. The electron-withdrawing nature of the nitro group is crucial for activating the ester for nucleophilic attack.

-

IUPAC Name: 4-nitrophenyl prop-2-enoate

-

Molecular Formula: C₉H₇NO₄[1]

-

Molecular Weight: 193.16 g/mol [1]

-

CAS Number: 2123-85-5[1]

Physicochemical Data

The properties of NPA are summarized in the table below. It is a solid at room temperature and should be stored in a dry environment to prevent hydrolysis.

| Property | Value | Source |

| Appearance | Solid | General Knowledge |

| Melting Point | 77 °C | [2] (for analogous 4-nitrophenyl acetate) |

| Solubility | Soluble in organic solvents like 2-butanone, DMF.[3] | General Knowledge |

| Storage | Store in a dry, cool place. | [4] |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of NPA.

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the vinyl protons of the acrylate group and the aromatic protons of the nitrophenyl ring.[3]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the vinyl carbons, and the aromatic carbons.[3]

-

IR Spectroscopy: Key vibrational bands include the C=O stretching of the ester group (typically around 1700-1750 cm⁻¹), C=C stretching of the acrylate, and the characteristic peaks for the nitro group (around 1520 and 1350 cm⁻¹).[3][5]

PART 2: Synthesis and Experimental Protocols

Synthetic Pathway: Esterification

This compound is typically synthesized via the esterification of 4-nitrophenol with acryloyl chloride.[3] This reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. The choice of solvent is important; a non-protic solvent like 2-butanone or tetrahydrofuran is commonly used.[6]

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure for the synthesis of NPA.

Materials:

-

4-Nitrophenol

-

Acryloyl chloride

-

Triethylamine

-

2-Butanone (or other suitable dry, non-protic solvent)

-

Anhydrous sodium sulfate

-

Methanol (for recrystallization)

Procedure:

-

To a round-bottom flask containing 2-butanone, add 4-nitrophenol and triethylamine.

-

Heat the mixture under reflux for approximately 30 minutes.

-

Cool the mixture in an ice bath to around 0°C.

-

Add acryloyl chloride dropwise to the flask while maintaining the temperature at 0°C.

-

Allow the reaction to proceed with constant stirring at 0°C for 1 hour.

-

Remove the ice bath and continue stirring at room temperature for an additional 3 hours.

-

Filter the resulting mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water, followed by a dilute NaOH solution (e.g., 5%), and finally with water again.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from methanol to obtain pure this compound.[6]

PART 3: Chemical Reactivity and Applications

The utility of NPA stems from its dual reactivity: the acrylate group's ability to polymerize and the 4-nitrophenyl ester's susceptibility to nucleophilic attack.

Free-Radical Polymerization

Like other acrylate monomers, NPA can undergo free-radical polymerization to form poly(this compound).[3] This can be initiated using common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3][6] NPA can also be copolymerized with other monomers, such as methyl methacrylate (MMA), to create copolymers with tailored properties.[3][7] The resulting polymers contain pendant 4-nitrophenyl ester groups that are available for further reactions.

Protocol: Synthesis of Poly(this compound)

-

Dissolve this compound and a radical initiator (e.g., AIBN) in a suitable solvent like dimethylformamide (DMF) in a reaction flask.

-

Degas the solution by bubbling nitrogen gas through it for at least 30 minutes to remove oxygen, which can inhibit polymerization.[6]

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 70°C for AIBN) and maintain it for several hours.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Filter and dry the resulting polymer.

Activated Ester for Bioconjugation

The most significant application of NPA-containing polymers is in bioconjugation and drug delivery. The 4-nitrophenoxy group is an excellent leaving group, making the ester carbonyl highly susceptible to nucleophilic attack by primary amines found in proteins, peptides, and amine-containing drugs.[8][9] This reaction forms a stable amide bond, effectively conjugating the molecule to the polymer backbone.

Caption: Post-Polymerization Modification Workflow.

This strategy is employed in drug delivery systems where a therapeutic agent is attached to a polymer to improve its solubility, stability, or to achieve targeted delivery. The release of the drug can be controlled by the nature of the linker and the polymer backbone.

Hydrolysis

The ester bond in this compound is susceptible to hydrolysis, especially under basic conditions, which would yield poly(acrylic acid) and 4-nitrophenol. This is an important consideration for the storage and handling of both the monomer and the resulting polymers. The hydrolysis of similar 4-nitrophenyl esters is a well-studied process.[10][11]

PART 4: Safety and Handling

-

Personal Protective Equipment: Wear gloves, safety glasses, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and bases to prevent hydrolysis and premature polymerization.

Conclusion

This compound is a powerful and versatile monomer for the development of functional polymers. Its unique structure allows for straightforward polymerization followed by efficient post-polymerization modification via nucleophilic substitution. This makes it an invaluable tool for researchers in materials science, particularly for applications in creating smart materials, functional coatings, and advanced drug delivery systems. A thorough understanding of its chemical properties, reactivity, and handling is essential for its successful application in the laboratory.

References

-

Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. DergiPark. Available at: [Link].

-

4-Nitrophenyl methacrylate | C10H9NO4 | CID 327251. PubChem. Available at: [Link].

-

Thermo-responsive, UV-active poly(phenyl acrylate)-b-poly(diethyl acrylamide) block copolymers. McGill University. Available at: [Link].

-

N-(4-nitrophenyl)acrylamide | C9H8N2O3 | CID 82198. PubChem. Available at: [Link].

-

copolymerization of this compound (npa) with methyl methacrylate (mma): synthesis, characterization and reactivity ratios. Marcel Dekker, Inc. Available at: [Link].

-

COPOLYMERIZATION OF this compound (NPA) WITH METHYL METHACRYLATE (MMA): SYNTHESIS, CHARACTERIZATION AND REACTIVITY RATIOS. Taylor & Francis. Available at: [Link].

-

A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery. PMC. Available at: [Link].

-

Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. PubMed. Available at: [Link].

-

Safety Data Sheet: 4-Nitrophenol. Carl ROTH. Available at: [Link].

-

Nitrophenyl-engaged photocleavage of an amphiphilic copolymer for spatiotemporally controlled drug release. ResearchGate. Available at: [Link].

-

Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. Available at: [Link].

-

Supplementary Material. The Royal Society of Chemistry. Available at: [Link].

-

Phenyl acrylate is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly. Polymer Chemistry (RSC Publishing). Available at: [Link].

-

( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with... ResearchGate. Available at: [Link].

-

Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications. ACS Publications. Available at: [Link].

-

(PDF) Properties and Applications of Acrylates. ResearchGate. Available at: [Link].

-

A Ligand-Directed Nitrophenol Carbonate for Transient In Situ Bioconjugation and Drug Delivery. ChemRxiv. Available at: [Link].

-

1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Available at: [Link].

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. Available at: [Link].

-

Iron-initiated radical polymerization of acrylate monomers. Polymer Chemistry (RSC Publishing). Available at: [Link].

-

Organ-targeted drug delivery systems (OTDDS) of poly[(N-acryloylglycine)-co-(N-acryloyl-L-phenylalanine methyl ester)] copolymer library and effective treatment of triple-negative breast cancer. RSC Publishing. Available at: [Link].

-

Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. uu .diva. Available at: [Link].

-

Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. PMC. Available at: [Link].

-

Reversible addition-fragmentation chain transfer aqueous dispersion polymerization of 4-hydroxybutyl acrylate produces highly th. White Rose Research Online. Available at: [Link].

-

4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. MDPI. Available at: [Link].

-

Safety Data Sheet: 4-Nitrophenyl butyrate. Carl ROTH. Available at: [Link].

-

QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. Available at: [Link].

-

(E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate | C12H13NO4. PubChem. Available at: [Link].

-

(E)-Methyl 3-(2-nitrophenyl)acrylate | C10H9NO4 | CID 5354241. PubChem. Available at: [Link].

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. tandfonline.com [tandfonline.com]

- 4. methyl (E)-3-(4-nitrophenyl)acrylate 95% | CAS: 637-57-0 | AChemBlock [achemblock.com]

- 5. mdpi.com [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. tandfonline.com [tandfonline.com]

- 8. A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. carlroth.com:443 [carlroth.com:443]

The Versatile Chemistry of 4-Nitrophenyl Acrylate: A Technical Guide to its Applications in Polymer Science and Biomedicine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of functional polymers, 4-nitrophenyl acrylate (NPA) emerges as a highly versatile monomer, prized for its ability to generate "activated" polymers. These polymers serve as powerful platforms for post-polymerization modification, enabling the covalent attachment of a wide array of molecules. The key to this versatility lies in the 4-nitrophenyl ester group, an excellent leaving group that readily reacts with primary amines under mild conditions. This reactivity opens doors to a multitude of applications, from the development of sophisticated drug delivery systems and functional biomaterials to the tailored modification of surfaces. This in-depth technical guide, designed for researchers and scientists, will explore the synthesis, polymerization, and diverse applications of this compound, providing both the theoretical underpinnings and practical, field-proven insights to harness its full potential.

The Core Chemistry: Understanding this compound

This compound is an acrylic monomer featuring a 4-nitrophenyl ester group. This seemingly simple structural feature is the cornerstone of its utility. The electron-withdrawing nature of the nitro group makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack, particularly by primary amines. This "activated ester" chemistry allows for efficient and often quantitative post-polymerization modification of polymers containing NPA units.

The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the formation of a stable amide bond and the release of 4-nitrophenol as a byproduct. The release of the yellow-colored 4-nitrophenolate anion can be conveniently monitored spectrophotometrically, providing a real-time method to track the progress of the conjugation reaction.

Synthesis and Polymerization of this compound

The synthesis and subsequent polymerization of NPA are foundational steps for its application. Here, we detail established protocols for both processes.

Synthesis of this compound Monomer

The synthesis of NPA is typically achieved through the esterification of acryloyl chloride with 4-nitrophenol in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-nitrophenol, acryloyl chloride, triethylamine, and a suitable solvent (e.g., anhydrous tetrahydrofuran (THF) or acetone).

-

Procedure:

-

Dissolve 4-nitrophenol and triethylamine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath to 0°C.

-

Add acryloyl chloride dropwise to the stirred solution.

-

Allow the reaction to proceed at 0°C for a few hours, followed by stirring at room temperature overnight.

-

Filter the reaction mixture to remove the triethylammonium chloride salt.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

-

-

Characterization: The purity and identity of the synthesized monomer should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The melting point of the purified product can also be used as an indicator of purity.

Polymerization of this compound

NPA can be polymerized via various methods, including conventional free radical polymerization and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The choice of polymerization technique is crucial as it dictates the architecture, molecular weight distribution (polydispersity), and end-group fidelity of the resulting polymer, which in turn affects its performance in subsequent applications.

Experimental Protocol: Free Radical Polymerization of this compound

-

Materials: this compound (NPA) monomer, a free radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)), and a suitable solvent (e.g., 2-butanone, dimethylformamide (DMF), or dioxane).

-

Procedure:

-

Dissolve the NPA monomer and the initiator in the chosen solvent in a reaction vessel.

-

Degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN).

-

Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Precipitate the polymer by adding the reaction solution to a non-solvent (e.g., methanol or diethyl ether).

-

Collect the precipitated poly(this compound) (PNPA) by filtration and dry it under vacuum.

-

-

Characterization: The resulting polymer should be characterized for its molecular weight and polydispersity using gel permeation chromatography (GPC) or size-exclusion chromatography (SEC). The chemical structure can be confirmed by ¹H NMR and FT-IR spectroscopy.

Caption: Synthesis of NPA monomer and its subsequent polymerization to PNPA.

Bioconjugation: The Power of Post-Polymerization Modification

The primary application of PNPA lies in its use as a reactive polymer for the covalent attachment of amine-containing molecules. This process, known as post-polymerization modification, allows for the creation of a wide range of functional polymers with tailored properties.

General Principles of Aminolysis

The reaction of PNPA with a primary amine results in the formation of a stable amide bond and the release of 4-nitrophenol. The reaction is typically carried out in an organic solvent such as DMF, DMSO, or THF at room temperature. The rate of the reaction can be influenced by the concentration of the reactants, the solvent, and the temperature. The progress of the reaction can be conveniently monitored by UV-Vis spectroscopy by following the increase in absorbance of the 4-nitrophenolate anion at around 400 nm.

Caption: General scheme of PNPA aminolysis with a primary amine.

Protein and Peptide Conjugation

The ability to conjugate proteins and peptides to synthetic polymers is of immense interest in drug delivery and biomaterials science. PNPA provides a straightforward method for achieving this.

Experimental Protocol: Conjugation of a Protein to PNPA

-

Materials: Poly(this compound) (PNPA), the protein of interest (e.g., lysozyme, bovine serum albumin), a suitable buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4), and a purification system (e.g., dialysis or size-exclusion chromatography).

-

Procedure:

-

Dissolve the PNPA in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO).

-

Prepare a solution of the protein in the buffer.

-

Add the PNPA solution dropwise to the stirred protein solution. The ratio of PNPA to protein will depend on the desired degree of conjugation.

-

Allow the reaction to proceed at room temperature or 4°C for several hours to overnight.

-

Monitor the reaction by taking aliquots and measuring the absorbance at 400 nm to follow the release of 4-nitrophenol.

-

Purify the protein-polymer conjugate by dialysis against the buffer to remove unreacted polymer, 4-nitrophenol, and the organic solvent.

-

Lyophilize the purified conjugate to obtain a solid product.

-

-

Characterization:

-

SDS-PAGE: The conjugate will show a higher molecular weight band compared to the native protein.

-

Size-Exclusion Chromatography (SEC): The conjugate will elute earlier than the native protein.

-

UV-Vis Spectroscopy: Can be used to determine the concentration of the conjugated protein and, in some cases, the degree of polymer conjugation.

-

Activity Assays: If the conjugated protein is an enzyme, its biological activity should be assessed to ensure it is retained after conjugation.

-

| Property | Native Protein | PNPA-Protein Conjugate |

| Molecular Weight | Lower | Higher |

| Elution in SEC | Later | Earlier |

| Band in SDS-PAGE | Lower | Higher (or smeared) |

Applications in Drug Delivery

PNPA-based polymers are highly valuable in the design of drug delivery systems. They can be used to create polymer-drug conjugates, nanoparticles, and hydrogels for controlled and targeted drug release.

Polymer-Drug Conjugates

By reacting PNPA with drugs containing primary amine groups, it is possible to create polymer-drug conjugates with improved pharmacokinetic profiles, enhanced solubility, and reduced side effects. The drug is released from the polymer backbone through the cleavage of the amide bond, which can be designed to be sensitive to specific physiological conditions (e.g., pH, enzymes).

Functional Nanoparticles

Block copolymers containing a PNPA block can self-assemble in solution to form micelles or nanoparticles. The PNPA core can then be functionalized with drugs or targeting ligands. For example, a diblock copolymer of poly(ethylene glycol) (PEG) and PNPA (PEG-b-PNPA) can form core-shell micelles in an aqueous environment, with the PEG block forming a hydrophilic corona that provides stealth properties and the PNPA block forming a reactive core for drug conjugation.

Experimental Workflow: Preparation of Drug-Loaded Nanoparticles

-

Synthesis of Block Copolymer: Synthesize a PEG-b-PNPA block copolymer using a suitable controlled polymerization technique, such as RAFT, with a PEG-based macro-chain transfer agent.

-

Micelle Formation: Dissolve the block copolymer in a water-miscible organic solvent and then add water dropwise to induce self-assembly into micelles.

-

Drug Conjugation: Add an amine-functionalized drug to the micellar solution to react with the PNPA core.

-

Purification: Purify the drug-loaded nanoparticles by dialysis to remove unreacted drug and solvent.

Caption: Workflow for preparing drug-loaded nanoparticles from PEG-b-PNPA.

Functional Hydrogels and Surface Modification

Bioactive Hydrogels for Cell Culture

PNPA can be copolymerized with other monomers to create hydrogels with reactive pendant groups. These activated ester groups can then be used to immobilize biomolecules, such as cell adhesion peptides (e.g., RGD), to create bioactive scaffolds for tissue engineering and 3D cell culture.[1]

Experimental Protocol: Preparation of a Bioactive Hydrogel

-

Copolymerization: Copolymerize NPA with a hydrophilic monomer (e.g., acrylamide or hydroxyethyl methacrylate) and a crosslinker in an aqueous solution to form a hydrogel.

-

Functionalization: Immerse the hydrogel in a solution containing an amine-terminated biomolecule (e.g., RGD peptide) to allow for covalent attachment.

-

Washing: Thoroughly wash the hydrogel to remove any unreacted biomolecules.

-

Cell Seeding: The functionalized hydrogel is now ready for cell culture experiments.

Surface Modification for Enhanced Biocompatibility

Polymers containing NPA can be grafted onto or coated onto the surfaces of materials to introduce reactive sites. These sites can then be used to immobilize biomolecules to improve biocompatibility, reduce fouling, or create biosensors. For instance, a surface can be first treated to introduce amine groups, which can then react with a PNPA solution to create a reactive polymer brush layer.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in polymer chemistry, offering a straightforward and efficient route to a wide range of functional materials. Its activated ester chemistry enables the simple and modular introduction of a vast array of functionalities through post-polymerization modification. The applications of PNPA and its derivatives in bioconjugation, drug delivery, and materials science are continually expanding. Future research will likely focus on the development of more complex polymer architectures incorporating NPA, the exploration of novel bioconjugation strategies, and the design of "smart" materials that can respond to specific biological stimuli. As our understanding of the interface between synthetic materials and biological systems deepens, the importance of versatile platforms like those offered by this compound will undoubtedly continue to grow.

References

-

Thamizharasi, S., Gnanasundaram, P., & Balasubramanian, S. (1999). COPOLYMERIZATION OF this compound (NPA) WITH METHYL METHACRYLATE (MMA): SYNTHESIS, CHARACTERIZATION AND REACTIVITY RATIOS. Journal of Macromolecular Science, Part A, 36(12), 1949-1966. [Link]

- Narasimhaswamy, T., & Reddy, B. S. R. (1993). Synthesis and characterization of functionalized phenyl acrylate polymer supports. Die Angewandte Makromolekulare Chemie, 213(1), 101-111.

- Ivanov, A. E., et al. (2018). Interferometric detection of chloramphenicol via its immunochemical recognition at polymer-coated nano-corrugated surfaces.

- Eichenbaum, G. M., et al. (1999). Investigation of the Swelling Response and Drug Loading of Ionic Microgels: The Dependence on Functional Group Composition. Macromolecules, 32(26), 8996-9006.

-

Iqbal, Z., et al. (2022). Synthesis of Poly(acrylic acid)-Cysteine-Based Hydrogels with Highly Customizable Mechanical Properties for Advanced Cell Culture Applications. ACS Applied Materials & Interfaces, 14(10), 12089-12100. [Link]

- Johansson, C., Hansson, P., & Malmsten, M. (2007). Interaction between lysozyme and poly(acrylic acid) microgels. Journal of colloid and interface science, 316(2), 350-359.

- Kakuchi, R., & Theato, P. (2014).

- Niu, J., et al. (2016). A monomer bearing a water-soluble activated ester for the synthesis of well-defined reactive polymers and bioconjugates in water. Polymer Chemistry, 7(20), 3465-3470.

- Wang, Z. J., Lessard, B. H., & Marić, M. (2013). Thermo-responsive, UV-active poly(phenyl acrylate)-b-poly(diethyl acrylamide) block copolymers. Express Polymer Letters, 7(12).

- Boyer, C., et al. (2009). Bioapplications of RAFT Polymerization. Chemical Reviews, 109(11), 5402-5436.

- Gohy, J. F., & Zhao, Y. (2007). Photo-induced micellization of block copolymers bearing 4, 5-dimethoxy-2-nitrobenzyl side groups. Polymer, 48(25), 7296-7303.

- Rodriguez-Alba, I., et al. (2017). Primary-amine surface functionalization of polytetrafluoroethylene films by radiation grafting of aminated polyacryloyl chloride. Radiation Physics and Chemistry, 130, 311-318.

- Zhang, Q., et al. (2020). Synthesis of Block Copolymer Brush by RAFT and Click Chemistry and Its Self-Assembly as a Thin Film. Polymers, 12(10), 2359.

Sources

The Advent and Evolution of Activated Acrylate Esters: A Technical Guide for Researchers

Foreword: The Enduring Utility of a Versatile Reagent

In the landscape of modern chemical biology and drug development, the demand for efficient, selective, and robust covalent modification strategies is incessant. Among the myriad of chemical tools available, activated acrylate esters have carved out a significant and enduring niche. Their unique combination of a polymerizable vinyl group and a highly reactive ester functionality has made them indispensable reagents for applications ranging from the synthesis of functional polymers to the precise bioconjugation of therapeutic molecules. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the discovery, history, and core principles of activated acrylate esters, empowering them to leverage this versatile class of compounds in their own research endeavors. We will delve into the fundamental concepts that govern their reactivity, trace their historical development, detail their synthesis and key reactions, and explore their impactful applications in the pharmaceutical and biotechnology sectors.

Core Principles: Understanding the "Activation" of Acrylate Esters

At its core, an activated acrylate ester is an acrylic acid derivative where the hydroxyl group of the carboxylic acid is replaced by a good leaving group. This "activation" dramatically enhances the electrophilicity of the β-carbon of the acrylate's α,β-unsaturated system, making it highly susceptible to nucleophilic attack via a conjugate addition reaction, famously known as the Michael addition.

The key to this enhanced reactivity lies in the electronic properties of the ester group. Electron-withdrawing groups attached to the ester oxygen pull electron density away from the carbonyl carbon and, through resonance, from the β-carbon of the double bond. This polarization of the C=C bond renders the β-carbon significantly more electrophilic than in simple alkyl acrylates.

The general structure of an activated acrylate ester can be depicted as follows:

Caption: General structure of an activated acrylate ester.

Two of the most commonly employed activating groups in modern synthetic chemistry are N-hydroxysuccinimide (NHS) and pentafluorophenol (PFP).

-

N-hydroxysuccinimide (NHS) Esters: NHS esters are widely used due to their high reactivity towards primary and secondary amines under mild conditions, forming stable amide bonds. The succinimidyl group is an excellent leaving group, facilitating the nucleophilic attack.

-

Pentafluorophenyl (PFP) Esters: PFP esters are another class of highly reactive activated esters. The five fluorine atoms on the phenyl ring are strongly electron-withdrawing, making the PFP group a superb leaving group. PFP esters often exhibit greater stability towards hydrolysis compared to NHS esters and are soluble in a wider range of organic solvents.[1]

The choice of activating group can be tailored to the specific application, considering factors such as the desired reactivity, stability of the activated ester, and the nature of the nucleophile.

A Historical Perspective: From Classical Reactions to Modern Reagents

The conceptual foundation of activated acrylate esters is intertwined with the development of two fundamental concepts in organic chemistry: the Michael addition reaction and the use of "active esters" in peptide synthesis.

The Michael reaction , first described by Arthur Michael in 1887, involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2] This reaction has become a cornerstone of carbon-carbon bond formation in organic synthesis. Early examples included the reaction of diethyl malonate with diethyl fumarate.[2]

The development of "active esters" emerged from the challenges faced in peptide synthesis in the mid-20th century.[3] Traditional methods for forming peptide bonds often required harsh conditions that could lead to racemization of the amino acids. The introduction of activated esters, such as p-nitrophenyl esters, provided a milder and more controlled method for amide bond formation, significantly advancing the field of peptide chemistry.[3]

The convergence of these two fields—the understanding of the Michael addition and the development of active ester chemistry—paved the way for the creation and utilization of activated acrylate esters. While a definitive "discovery" of the first activated acrylate ester is not clearly documented, their use in polymer chemistry and bioconjugation gained traction as researchers sought to exploit the highly efficient and selective nature of the Michael addition for creating new materials and modifying biological molecules. The synthesis of polymers through the Michael addition of various donors and acceptors, including acrylates, represents one of the earliest applications of this reaction in polymerizations.[2]

Synthesis of Activated Acrylate Esters: Key Methodologies

The preparation of activated acrylate esters typically involves the reaction of acrylic acid or acryloyl chloride with the desired activating group. The most common methods are dehydrative esterification and ester exchange reactions.[4]

Synthesis of N-Acryloxysuccinimide (NAS)

N-Acryloxysuccinimide (NAS) is a widely used activated acrylate ester for bioconjugation and polymer synthesis.[5] A common synthetic route involves the reaction of acrylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide.

Experimental Protocol: Synthesis of N-Acryloxysuccinimide (NAS)

-

Dissolve acrylic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in a suitable solvent (e.g., acetone).

-

Add a base, such as sodium bicarbonate (4.0 eq), to the solution and stir to form a suspension.

-

Slowly add a solution of a coupling agent, like diphenyl chlorophosphate (1.2 eq), in the same solvent.

-

Stir the reaction mixture at room temperature for 24 hours, followed by gentle heating (e.g., 50°C) for a few hours to ensure completion.

-

Remove the solvent under reduced pressure.

-

Take up the residue in a solvent like dichloromethane and wash with water.

-

Separate the organic phase, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to obtain the crude product.

-

Purify the crude product by washing with a non-polar solvent like diisopropyl ether to yield pure N-acryloxysuccinimide.

This protocol is adapted from a patented synthesis method.

Synthesis of Pentafluorophenyl Acrylate (PFPA)

Pentafluorophenyl acrylate (PFPA) can be synthesized by the reaction of acryloyl chloride with pentafluorophenol in the presence of a base. The resulting monomer can then be polymerized to create a reactive polymer platform.[1][3]

Experimental Protocol: Polymerization of Pentafluorophenyl Acrylate (PFPA)

-

Dissolve pentafluorophenyl acrylate monomer and a radical initiator (e.g., AIBN) in a suitable solvent.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization.

-

After the desired reaction time, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

-

Collect the polymer by filtration and dry it under vacuum.

This protocol describes the synthesis of the poly(pentafluorophenyl acrylate) active ester polymer.[3]

The Michael Addition Reaction: The Workhorse of Activated Acrylate Chemistry

The primary reaction of activated acrylate esters is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the activated double bond. This reaction is highly efficient and can be carried out under mild conditions.

Sources

- 1. DSpace at KOASAS: Reactive polymer surface platform of Pentafluorophenyl Acrylate for the application of biomolecule immobilization with enhanced sensitivity [koasas.kaist.ac.kr]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US3878263A - Acrylate-functional polysiloxane polymers - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

Methodological & Application

Application Notes & Protocols for Surface Functionalization of Polymers using 4-Nitrophenyl Acrylate

Introduction: The Strategic Advantage of Activated Esters in Surface Engineering

The covalent modification of polymer surfaces is a cornerstone of modern materials science, particularly in the fields of biomedical engineering and drug development. The ability to introduce specific chemical functionalities onto a polymer substrate allows for the precise control of its biological interactions, transforming inert materials into bioactive platforms. Among the myriad of chemical strategies available, the use of amine-reactive activated esters stands out for its efficiency and specificity. These reagents readily react with primary amines, such as the lysine residues and N-termini of proteins, to form stable amide bonds under mild aqueous conditions.

While N-hydroxysuccinimide (NHS) esters are widely recognized, p-nitrophenyl (PNP) esters, such as 4-nitrophenyl acrylate (NPA), offer a distinct set of advantages that merit close consideration. The electron-withdrawing nature of the nitrophenyl group renders the ester highly susceptible to nucleophilic attack by amines, facilitating efficient conjugation. A key feature of NPA chemistry is the release of the 4-nitrophenolate anion as a byproduct, which has a distinct yellow color and a strong absorbance at approximately 405 nm. This provides a convenient, real-time spectrophotometric method for monitoring the progress of the conjugation reaction, a self-validating feature that enhances experimental control and reproducibility.[1]

This guide provides a comprehensive overview of the use of this compound for polymer surface functionalization, from the synthesis of the monomer to detailed protocols for surface modification and characterization, tailored for researchers, scientists, and drug development professionals.

Core Principles: Understanding the Chemistry of this compound

The utility of this compound in surface functionalization stems from two key chemical handles: the acrylate group, which can be polymerized, and the 4-nitrophenyl ester group, which is a reactive site for amine coupling. This dual functionality allows for two primary strategies for surface modification:

-

"Grafting-to": A polymer containing NPA is first synthesized and then attached to a pre-functionalized surface. This method allows for the thorough characterization of the polymer before its attachment.[2]

-

"Grafting-from": A surface is first modified with a polymerization initiator, and then NPA is polymerized directly from the surface, forming a dense layer of polymer brushes. This approach, particularly when using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allows for precise control over the thickness and density of the polymer layer.[3]

A third, related strategy is post-polymerization modification , where a polymer with a suitable precursor monomer is first grafted to or from a surface and then chemically converted to introduce the active NPA ester.

The reaction at the heart of NPA's application is the nucleophilic acyl substitution by a primary amine, which results in the formation of a stable amide bond and the release of 4-nitrophenol.

Protocol I: Synthesis of this compound (NPA) Monomer

The synthesis of NPA is analogous to that of its methacrylate counterpart, involving the esterification of 4-nitrophenol with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.[4]

Materials:

-

4-Nitrophenol

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Hydroquinone (polymerization inhibitor)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol (1.0 eq) and a small amount of hydroquinone in anhydrous DCM.

-

Cool the flask in an ice bath and add triethylamine (1.1 eq) dropwise with stirring.

-

Slowly add acryloyl chloride (1.1 eq) dropwise from a dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Transfer the filtrate to a separatory funnel and wash sequentially with a saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude NPA by recrystallization or column chromatography.

Caption: Synthesis of this compound.

Protocol II: Surface Functionalization via "Grafting-To"

This protocol describes the attachment of a pre-synthesized poly(this compound) (PNPA) or a copolymer containing NPA units onto a surface functionalized with primary amines.

Part A: Polymer Synthesis (Free Radical Polymerization of NPA)

-

Dissolve NPA monomer and a free-radical initiator (e.g., AIBN) in an appropriate solvent (e.g., dioxane or DMF).

-

Degas the solution by bubbling with an inert gas.

-

Heat the reaction mixture to initiate polymerization (e.g., 60-70 °C for AIBN).

-

After the desired reaction time, cool the mixture and precipitate the polymer in a non-solvent (e.g., methanol or diethyl ether).

-

Collect the polymer by filtration and dry under vacuum.

-

Characterize the polymer (e.g., by GPC for molecular weight and PDI).

Part B: Surface Preparation (Amine Functionalization)

The substrate polymer must first be functionalized to present primary amine groups on its surface. This can be achieved through various methods depending on the polymer, such as plasma treatment with ammonia or allylamine, or wet chemical methods like reduction of nitro groups or treatment with ethylene diamine.[5]

Part C: Grafting Reaction

-

Immerse the amine-functionalized polymer substrate in a solution of the synthesized PNPA in a suitable solvent (e.g., DMF or DMSO).

-

Allow the reaction to proceed at room temperature or with gentle heating for several hours to overnight.

-

After the reaction, thoroughly wash the substrate with the solvent to remove any non-covalently bound polymer.

-

Dry the functionalized substrate under a stream of inert gas or in a vacuum oven.

Caption: "Grafting-From" (SI-ATRP) Workflow.

Protocol IV: Bioconjugation to NPA-Functionalized Surfaces

This protocol details the final step of immobilizing an amine-containing molecule (e.g., a protein, peptide, or drug molecule) onto the NPA-activated surface.

Materials:

-

NPA-functionalized polymer substrate

-

Amine-containing molecule (e.g., protein)

-

Reaction buffer (e.g., PBS or borate buffer, pH 7.5-8.5)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a solution of the amine-containing molecule in the reaction buffer. The optimal pH is a compromise between amine reactivity and ester hydrolysis.

-

Immerse the NPA-functionalized substrate in the solution.

-

Incubate the reaction at a controlled temperature (e.g., 4 °C to room temperature) for a set period.

-

Reaction Monitoring (Self-Validation): At regular intervals, take an aliquot of the supernatant and measure its absorbance at ~405 nm to quantify the release of 4-nitrophenolate. [1]An increase in absorbance indicates a successful coupling reaction.

-

Once the reaction is complete (indicated by the plateauing of 4-nitrophenolate release), remove the substrate.

-

Wash the substrate thoroughly with buffer and then deionized water to remove any non-specifically bound molecules.

-

Dry the bioconjugated surface.

Caption: Bioconjugation and Monitoring Mechanism.

Characterization of Functionalized Surfaces

Thorough characterization is essential to confirm the success of each modification step.

| Characterization Technique | Information Provided |

| Contact Angle Goniometry | Measures changes in surface wettability (hydrophilicity/hydrophobicity) after each modification step. |

| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the surface, confirming the presence of nitrogen (from NPA) and other elements from the biomolecule. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic functional groups, such as the ester carbonyl of NPA and the amide bond formed after conjugation. |

| Ellipsometry/AFM | Measures the thickness of the grafted polymer layer, particularly useful for "grafting-from" methods. |

| UV-Vis Spectrophotometry | As described, used to monitor the kinetics of the bioconjugation reaction by measuring the release of 4-nitrophenolate. [1] |

Expert Insights: NPA vs. NHS Esters

The choice between NPA and other activated esters like NHS is a critical experimental design decision.

| Feature | 4-Nitrophenyl (PNP) Esters | N-Hydroxysuccinimide (NHS) Esters |

| Reactivity | Generally less reactive than NHS esters. | Highly reactive towards primary amines. |

| Hydrolytic Stability | More stable at neutral or slightly acidic pH, but hydrolysis increases at alkaline pH. [2] | Prone to hydrolysis, especially at pH > 8. Half-life can be as short as 10 minutes at pH 8.6. [2] |

| Reaction Monitoring | Excellent; release of 4-nitrophenolate is easily monitored spectrophotometrically. [1] | No inherent colorimetric signal for monitoring. |

| Byproduct Removal | 4-nitrophenol is generally easy to remove by washing. | NHS is water-soluble and easily removed. |

Causality Behind Experimental Choices: The slower reaction kinetics of NPA can be advantageous for achieving more controlled and higher-yield conjugations, especially when working with sensitive biomolecules or when targeting less reactive amines. The enhanced stability at neutral pH provides a wider window for handling and purification of the activated polymer before the final conjugation step.

Applications in Drug Development

The ability to create well-defined, bioactive polymer surfaces using NPA has significant implications for drug development:

-

Targeted Drug Delivery: Immobilization of targeting ligands (e.g., antibodies, peptides) onto drug-loaded nanoparticles can enhance their accumulation at disease sites. [5][6]* Biocompatible Coatings: Creating surfaces that resist non-specific protein adsorption while presenting specific bioactive signals is crucial for medical implants and devices.

-

High-Throughput Screening: NPA-functionalized surfaces can be used to create arrays for screening drug candidates against immobilized protein targets.

-

Floating Drug Delivery Systems: Acrylic acid derivative polymers are used in gastro-retentive drug delivery systems, and NPA functionalization could be a strategy to attach targeting moieties. [7]

Conclusion

This compound is a versatile and powerful tool for the surface functionalization of polymers. Its ability to participate in both polymerization and amine-coupling reactions, combined with the inherent self-validating nature of its conjugation chemistry, makes it an attractive alternative to more conventional activated esters. By carefully selecting the functionalization strategy—"grafting-to" or "grafting-from"—and controlling the reaction conditions, researchers can create highly tailored polymer surfaces with precise control over their chemical and biological properties, paving the way for innovations in drug delivery, diagnostics, and biomedical materials.

References

-

Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Boyer, C., et al. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews, 117(15), 9871-9966. Available at: [Link]

-

Functionalized Particles Designed for Targeted Delivery. (n.d.). PMC PubMed Central. Retrieved from [Link]

-

Matyjaszewski, K., et al. (n.d.). ATRP from surfaces. Matyjaszewski Polymer Group, Carnegie Mellon University. Retrieved from [Link]

-

Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. (n.d.). DergiPark. Retrieved from [Link]

-

Polymer Grafting and its chemical reactions. (n.d.). PMC PubMed Central. Retrieved from [Link]

-

Kumari, B., et al. (2020). Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system. ResearchGate. Available at: [Link]

-

Polymer brushes via surface-initiated electrochemically mediated ATRP. (2020). Semantic Scholar. Retrieved from [Link]

-

Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. (2020). MDPI. Retrieved from [Link]

-

Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. (2022). PMC PubMed Central. Retrieved from [Link]

-

Abdelaty, M. S. A. (2019). Influence of vanillin acrylate and 4-acetylphenyl acrylate hydrophobic functional monomers on phase separation of N-isopropylacrylamide environmental terpolymer: fabrication and characterization. ResearchGate. Available at: [Link]

-

Preparation of acryloyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

-

Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. (2016). PubMed. Retrieved from [Link]

-

Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide. (n.d.). TMI Characterization Laboratory. Retrieved from [Link]

Sources

- 1. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 2. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Post-Polymerization Modification of Poly(4-nitrophenyl acrylate)

Introduction: A Versatile Platform for Advanced Functional Polymers

In the landscape of modern polymer chemistry, particularly in the realms of drug delivery and biomaterials, the ability to create well-defined polymers with precise functionalities is paramount. Post-polymerization modification (PPM) has emerged as a powerful strategy to achieve this, allowing for the synthesis of a simple, reactive polymer scaffold that can be subsequently functionalized with a diverse array of molecules. This approach circumvents the challenges often associated with the direct polymerization of functional monomers, which can be sensitive to polymerization conditions or altogether incompatible.

Among the various reactive polymer precursors, poly(4-nitrophenyl acrylate) (PNPA) stands out as a particularly advantageous platform. The 4-nitrophenyl ester side chains serve as highly efficient activated groups for nucleophilic substitution, particularly with primary and secondary amines. This reaction, known as aminolysis, proceeds under mild conditions to form stable amide bonds, releasing 4-nitrophenol as a benign, easily removable byproduct. The progress of the modification can often be visually tracked by the appearance of the yellow color of the 4-nitrophenolate anion and quantified spectroscopically.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of well-defined poly(this compound) via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and its subsequent post-polymerization modification with amine-containing molecules. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and discuss the characterization techniques necessary to validate each stage of the process, empowering you to leverage this versatile platform for your specific research needs.

The Strategic Advantage of RAFT Polymerization for PNPA Synthesis

To create a truly versatile and reproducible functional polymer platform, the precursor polymer must be well-defined. This means having a predictable molecular weight, a narrow molecular weight distribution (low dispersity, Đ), and high end-group fidelity.[1] Conventional free radical polymerization often falls short in these aspects, yielding polymers with broad molecular weight distributions and limited control over the architecture.[2]

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a form of reversible deactivation radical polymerization (RDRP), offers an elegant solution. By introducing a RAFT agent to a conventional free-radical polymerization system, a dynamic equilibrium is established between active (propagating) and dormant polymer chains. This allows all chains to grow at a similar rate, resulting in polymers with controlled molecular weights and low dispersity.[1]

The choice of the RAFT agent is critical and depends on the monomer being polymerized. For "more-activated" monomers like acrylates, trithiocarbonates are generally a good choice.[3] The general mechanism of RAFT polymerization is depicted below.

Figure 1: General mechanism of RAFT polymerization.

Experimental Protocols

Part 1: Synthesis of Poly(this compound) (PNPA) via RAFT Polymerization

This protocol details the synthesis of a well-defined PNPA homopolymer. The choice of a trithiocarbonate RAFT agent is based on its proven efficacy for controlling the polymerization of acrylate monomers.[3] Dioxane is selected as the solvent due to its ability to dissolve both the monomer and the resulting polymer, and its relatively high boiling point is suitable for the reaction temperature. AIBN is a standard thermal initiator for free radical polymerizations.

Materials:

-

This compound (NPA) monomer

-

2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

-

1,4-Dioxane (anhydrous)

-

Methanol (for precipitation)

-

Diethyl ether (for washing)

Equipment:

-

Schlenk flask

-

Magnetic stirrer hotplate

-

Schlenk line or nitrogen/argon manifold

-

Syringes and needles

-

Rubber septa

-

Centrifuge

Protocol:

-

Monomer Synthesis (Adapted from a similar procedure for the methacrylate analog)[4]:

-

In a round-bottom flask, dissolve 4-nitrophenol and triethylamine (1.0 eq) in a suitable solvent like 2-butanone.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acryloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Filter the reaction mixture and wash the organic layer with water and 5% NaOH solution.

-

Dry the organic layer over anhydrous Na2SO4, filter, and recrystallize the crude product from methanol to obtain pure this compound monomer.

-

Characterize the monomer by ¹H NMR and FT-IR spectroscopy.

-

-

RAFT Polymerization of NPA:

-

In a Schlenk flask, combine this compound (e.g., 2.0 g, 10.35 mmol), DDMAT (e.g., 37.6 mg, 0.1035 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 3.4 mg, 0.0207 mmol, [Monomer]:[RAFT]:[Initiator] = 500:5:1) in 1,4-dioxane (e.g., 8 mL).

-

Seal the flask with a rubber septum and degas the solution by subjecting it to at least three freeze-pump-thaw cycles.

-

After the final thaw, backfill the flask with nitrogen or argon.

-

Immerse the flask in a preheated oil bath at 70 °C and stir.

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.

-

To terminate the polymerization, remove the flask from the oil bath and expose the solution to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

-

Isolate the polymer by centrifugation, decant the supernatant, and wash the polymer pellet with fresh methanol and diethyl ether.

-

Dry the polymer in a vacuum oven at room temperature to a constant weight.

-

Characterization of PNPA:

-

¹H NMR: To confirm the polymer structure and determine monomer conversion. The aromatic protons of the 4-nitrophenyl group will be visible, along with the polymer backbone protons.

-

FT-IR: To identify the characteristic functional groups. Expect to see strong peaks for the ester carbonyl (C=O) and the nitro group (N=O).[4]

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A low dispersity (typically < 1.3) is indicative of a controlled polymerization.

| Parameter | Description |

| [Monomer]:[RAFT]:[Initiator] Ratio | This ratio is crucial for controlling the polymerization. A lower initiator concentration relative to the RAFT agent leads to a higher proportion of living chains. |

| Reaction Temperature | 70 °C is a common temperature for AIBN-initiated RAFT polymerizations, providing a suitable rate of initiation. |

| Reaction Time | The reaction time determines the final monomer conversion and thus the molecular weight of the polymer. |

| Precipitation Solvent | Methanol is a good non-solvent for PNPA, allowing for efficient purification. |

Part 2: Post-Polymerization Modification of PNPA with a Primary Amine

This protocol describes the aminolysis of the PNPA precursor with a model primary amine, benzylamine. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO to ensure the solubility of all components.

Materials:

-

Poly(this compound) (PNPA) (synthesized in Part 1)

-

Benzylamine

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether (for precipitation)

Equipment:

-

Round-bottom flask or vial with a magnetic stir bar

-

Nitrogen or argon atmosphere (optional, but recommended to prevent side reactions)

-

Centrifuge

Protocol:

-

Aminolysis Reaction:

-

Dissolve PNPA (e.g., 200 mg, 1.035 mmol of repeating units) in anhydrous DMF (e.g., 5 mL) in a round-bottom flask.

-

Add benzylamine (e.g., 1.2 equivalents per ester group, 134 mg, 1.24 mmol) to the polymer solution. A slight excess of the amine ensures complete conversion.

-

Stir the reaction mixture at room temperature. The solution will likely turn yellow due to the release of 4-nitrophenol.

-

The reaction can be monitored by TLC to follow the consumption of the amine or by UV-Vis spectroscopy to monitor the release of 4-nitrophenol. The reaction is typically complete within a few hours.

-

Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture dropwise into a large excess of diethyl ether.

-

Isolate the polymer by centrifugation, decant the supernatant, and wash the polymer pellet with fresh diethyl ether to remove unreacted amine and 4-nitrophenol.

-

Dry the functionalized polymer in a vacuum oven at room temperature to a constant weight.

-

Characterization of the Amine-Functionalized Polymer:

-

¹H NMR: This is the primary method for confirming the success of the modification and quantifying the degree of functionalization. The characteristic peaks of the 4-nitrophenyl group should disappear, and new peaks corresponding to the protons of the benzylamine moiety will appear. The degree of functionalization can be calculated by comparing the integration of the polymer backbone protons to the integration of the new side-chain protons.

-

FT-IR: The strong absorbances of the nitro group in the PNPA precursor should significantly decrease or disappear, while a new amide C=O stretch will appear.

Figure 2: Experimental workflow for the synthesis and post-polymerization modification of PNPA.

Mechanism and Causality: The Chemistry of Amine Addition

The aminolysis of the 4-nitrophenyl ester is a nucleophilic acyl substitution reaction. The reaction proceeds via a tetrahedral intermediate. The 4-nitrophenoxide is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting negative charge.

The rate of the reaction is influenced by several factors:

-

Nucleophilicity of the Amine: More nucleophilic amines will react faster. Generally, primary aliphatic amines are highly reactive.

-

Steric Hindrance: Bulky amines or steric congestion around the ester group on the polymer backbone can slow down the reaction.

-

Solvent: Polar aprotic solvents like DMF and DMSO are ideal as they can solvate the ions formed in the transition state, thereby accelerating the reaction.

-

Temperature: While the reaction proceeds readily at room temperature, gentle heating can be used to accelerate the modification with less reactive amines.

Applications in Drug Development and Beyond

The true power of the PNPA platform lies in the vast library of functional polymers that can be generated from a single precursor. By choosing an amine with a desired functionality, a wide range of advanced materials can be created.

Drug Conjugation: Amine-containing drug molecules can be directly conjugated to the PNPA backbone, creating polymer-drug conjugates. This can improve the drug's solubility, prolong its circulation time, and enable targeted delivery.[5] For example, chemotherapeutic agents with primary amine groups can be attached to create targeted anticancer therapeutics.

Gene Delivery: Polymers can be functionalized with primary, secondary, and tertiary amines to create cationic polymers capable of complexing with negatively charged nucleic acids (DNA and siRNA). These polyplexes can facilitate the entry of genetic material into cells for gene therapy applications.

Biomaterial Surface Modification: Surfaces can be grafted with PNPA and subsequently modified with cell-adhesive peptides (like those containing the RGD sequence) or antifouling polymers (like polyethylene glycol, PEG) to create biocompatible and functional material surfaces.

| Functional Amine | Resulting Polymer Functionality | Potential Application |

| Amine-terminated PEG | PEGylated polymer | Improved biocompatibility, prolonged circulation time ("stealth" effect) |

| Doxorubicin | Polymer-drug conjugate | Targeted cancer therapy |

| Ethylenediamine | Cationic polymer | Gene delivery, antimicrobial surfaces |

| RGD peptide | Bioactive polymer | Tissue engineering scaffolds, cell culture substrates |

Conclusion

Poly(this compound) is a highly versatile and accessible platform for the creation of a wide array of functional polymers. The combination of controlled synthesis via RAFT polymerization and efficient post-polymerization modification through aminolysis provides a robust and reproducible methodology for developing advanced materials for drug delivery, gene therapy, and biomaterial science. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to harness the potential of this powerful chemical tool.

References

-

Soltanmoradi, M., & Nasirtabrizi, M. H. (Year). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. DergiPark. [Link]

-

Gody, G., Maschmeyer, T., Zetterlund, P. B., & Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7435–7455. [Link]

-

Theato, P., & Klok, H.-A. (2012). Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications. Wiley-VCH. [Link]

-

Boyd, J. G. (2017). Synthesis of Homopolymers and Copolymers Containing an Active Ester of Acrylic Acid by RAFT: Scaffolds for Controlling Polyvalent Ligand Display. [Link]

-

Reddy, B. S. R., & Arshady, R. (2005). Synthesis and characterization of functionalized phenyl acrylate polymer supports. Journal of Polymer Science Part A: Polymer Chemistry, 43(2), 296–303. [Link]

-

Boron Molecular. (n.d.). RAFT General Procedures. [Link]

-

Guliashvili, T., & Matyjaszewski, K. (n.d.). Post-polymerization modification of monomer units. Matyjaszewski Polymer Group. [Link]

-

Gras, S. L., & Gody, G. (2018). Post-polymerisation modification reactions of poly(glycidyl methacrylate)s. RSC Advances, 8(1), 11-26. [Link]

-

Abd Ellah, N. H., Potter, S. J., Taylor, L., Ayres, N., Elmahdy, M. M., Fetih, G. N., Ibrahim, E.-S. A., & Pauletti, G. M. (2015). Safety and efficacy of amine-containing methacrylate polymers as nonviral gene delivery vectors. Drug Design, Development and Therapy, 9, 5947–5959. [Link]

-

Castro, E. A., Cubillos, M., & Santos, J. G. (1998). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. The Journal of Organic Chemistry, 63(19), 6820–6824. [Link]

-

González, G., Fernández-Francos, X., Serra, À., Sangermano, M., & Ramis, X. (2015). Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine-acrylate mixtures. Polymer Chemistry, 6(40), 7116-7125. [Link]

-

Theato, P. (2008). Post-Polymerization Modification. Macromolecular Rapid Communications, 29(12-13), 1033-1047. [Link]

-

Kabanov, V. A., & Zezin, A. B. (2014). Biodegradable Polymers for Gene-Delivery Applications. Polymers, 6(3), 853–877. [Link]

-

Campedelli, R. R., Keller, M. H., Pinheiro, G., Campos, C. E. M., Zaramello, L., & de Souza, B. S. (2019). From the Shelf to the Particle: Preparation of Highly Organic-Functionalized Magnetic Composites via 4-Nitrophenyl Reactive Ester. The Journal of Organic Chemistry, 84(16), 9975–9983. [Link]

-

Armes, S. P., & Cunningham, V. J. (2016). RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate: effect of end-group ionization on the formation and colloidal stability of sterically-stabilized diblock copolymer nanoparticles. Polymer Chemistry, 7(8), 1648-1659. [Link]

-

Thermo Fisher Scientific. (n.d.). Qualitative and quantitative analysis of the polymerization of PS-b-PtBA block copolymer using picoSpin 80 NMR. LabRulez. [Link]

-

Slomkowski, S., & Dworak, A. (2021). Functionalized Particles Designed for Targeted Delivery. Polymers, 13(13), 2090. [Link]

-

Lee, J. B., & Soon, Z. Y. (2012). Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects. ACS Nano, 6(4), 2984–2999. [Link]

Sources

Application Note & Protocol: A Versatile Platform for Functional Nanoparticle Synthesis using Poly(4-nitrophenyl acrylate) for Drug Delivery Applications

Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis and functionalization of nanoparticles using polymers derived from 4-nitrophenyl acrylate (NPA). This platform leverages the principle of activated ester chemistry, where the 4-nitrophenyl group serves as an excellent leaving group, enabling facile and efficient surface modification of nanoparticles with a wide array of amine-containing molecules. The covalent attachment of therapeutic agents, targeting ligands, and stealth moieties is crucial for the development of advanced drug delivery systems.[1] The methods described herein offer a robust and versatile strategy for researchers, scientists, and drug development professionals. A key advantage of this system is the release of 4-nitrophenol upon successful conjugation, which provides a straightforward colorimetric method for monitoring and quantifying the degree of functionalization.[2] This document details two primary synthesis strategies, step-by-step experimental protocols, essential characterization techniques, and insights into its application in modern therapeutics.

The Foundational Chemistry: Activated Esters for Amine-Reactive Nanoparticles

The utility of poly(this compound), or p(NPA), in nanoparticle design is rooted in the chemical reactivity of its pendant "activated ester" groups. An ester is deemed "activated" when its acyl group is attached to a strong electron-withdrawing group, which acts as a good leaving group. In this case, the 4-nitrophenoxide is an effective leaving group due to the resonance stabilization of the resulting anion.

This inherent reactivity allows for a straightforward reaction with primary and secondary amines via nucleophilic acyl substitution. This process, known as aminolysis, results in the formation of a highly stable amide bond, covalently linking the amine-containing molecule (e.g., a drug or targeting peptide) to the polymer backbone.[2] The reaction is typically conducted under mild conditions, which is advantageous when working with sensitive biological molecules.

A significant benefit of this specific chemistry is the stoichiometric release of 4-nitrophenol (4-NP).[2] In its deprotonated form (4-nitrophenolate), this byproduct exhibits a strong absorbance in the visible spectrum (~400 nm), providing a real-time, quantitative spectroscopic handle to monitor the progress and efficiency of the conjugation reaction.[3][4]

Caption: Covalent functionalization via aminolysis of an activated ester.

Strategic Pathways to Functional Nanoparticles

Two principal strategies can be employed to create functionalized nanoparticles using this compound chemistry: the post-polymerization functionalization of pre-formed nanoparticles and the in-situ polymerization to form core-shell structures.[5]

-

Post-Polymerization Functionalization: This is a two-step approach where the reactive polymer is first synthesized and formed into nanoparticles. These "blank" reactive nanoparticles are then subsequently exposed to the amine-containing molecule of interest for surface conjugation. This method offers excellent control over the nanoparticle size and properties before functionalization.

-

In-Situ Polymerization (Core-Shell Synthesis): In this method, a pre-existing nanoparticle core (e.g., iron oxide, gold, or silica) is dispersed in a solution containing the this compound monomer, which is then polymerized on the surface of the core.[2][6] This creates a core-shell architecture where the outer layer is the reactive polymer, ready for functionalization.

Caption: Two primary workflows for nanoparticle functionalization.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers. All procedures should be performed in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Poly(this compound) via Free Radical Polymerization

This protocol describes the synthesis of the reactive polymer backbone. The resulting polymer can then be used to formulate nanoparticles.

Materials:

-

This compound (NPA), monomer

-

Azobisisobutyronitrile (AIBN), initiator

-

1,4-Dioxane, anhydrous

-

Diethyl ether, cold

-

Nitrogen gas supply

-

Round-bottom flask with magnetic stir bar

-

Condenser and oil bath

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2.0 g of NPA monomer in 20 mL of anhydrous 1,4-dioxane.

-

Add 20 mg of AIBN to the solution.

-

Seal the flask with a septum, and purge the solution with dry nitrogen gas for 20 minutes while stirring to remove dissolved oxygen, which can inhibit polymerization.[7]